
(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one is a compound known for its unique structure and potential applications in various fields. This compound is characterized by its cyclohexanone core with multiple hydroxyl groups and a methylamino substituent, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable cyclohexanone derivative.
Hydroxylation: Introduction of hydroxyl groups at the 2, 3, and 4 positions can be achieved through various hydroxylation reactions.
Amination: The methylamino group is introduced at the 5 position through an amination reaction, often using methylamine as the reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Applications De Recherche Scientifique
(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one: Known for its potential pharmaceutical applications.
(2R,3S,4R,5S)-2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexan-1-one: Contains similar structural features and is studied for its unique chemical properties.
Uniqueness
(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one stands out due to its specific arrangement of hydroxyl and amino groups, which confer unique chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C7H13NO4 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one |
InChI |
InChI=1S/C7H13NO4/c1-8-3-2-4(9)6(11)7(12)5(3)10/h3,5-8,10-12H,2H2,1H3/t3-,5+,6-,7-/m0/s1 |
Clé InChI |
TULDTLBONFEVFV-CDGOZMSNSA-N |
SMILES isomérique |
CN[C@H]1CC(=O)[C@@H]([C@H]([C@@H]1O)O)O |
SMILES canonique |
CNC1CC(=O)C(C(C1O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



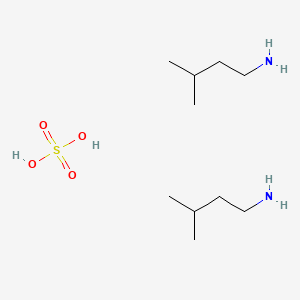

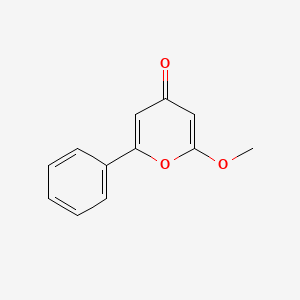
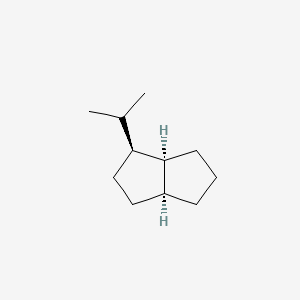
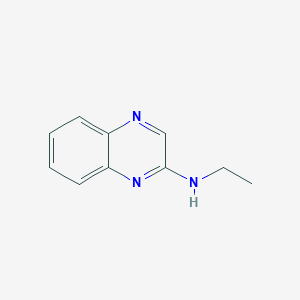
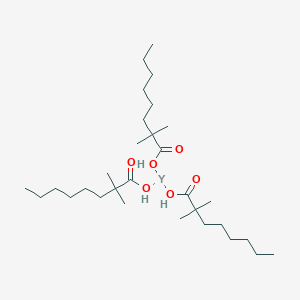
![N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide](/img/structure/B13828274.png)
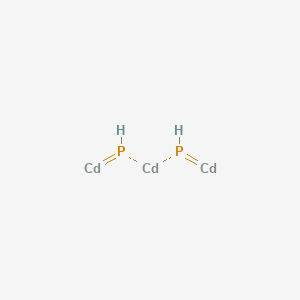
![6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13828283.png)
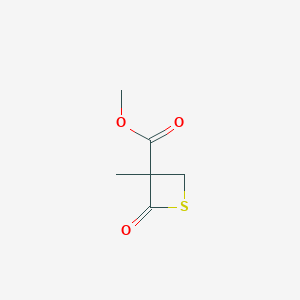
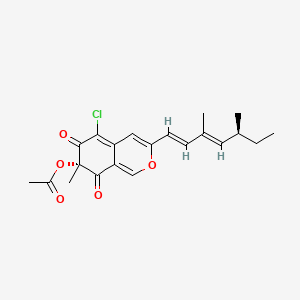
![N-[5-[[5-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B13828310.png)

